

# Application Notes and Protocols for Quantitative PET Analysis using fluoro-Dapagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	fluoro-Dapagliflozin	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-[18F]**fluoro-dapagliflozin** ([18F]F-Dapa) for the quantitative in vivo imaging of the sodium-glucose cotransporter 2 (SGLT2) using Positron Emission Tomography (PET). The information is intended to guide researchers in designing and conducting preclinical studies to evaluate SGLT2 expression and occupancy.

### Introduction

4-[18F]**fluoro-dapagliflozin** is a radiolabeled analog of dapagliflozin, a highly selective SGLT2 inhibitor.[1][2] SGLT2 is the primary transporter responsible for glucose reabsorption in the proximal tubules of the kidney.[1] Dysregulation of SGLT2 is a key factor in the pathophysiology of type 2 diabetes.[2] PET imaging with [18F]F-Dapa allows for the non-invasive quantification and visualization of functional SGLT2 transporters in vivo, offering a valuable tool for drug development and for studying the role of SGLT2 in various physiological and pathological states.[1][2]

## Data Presentation In Vitro Binding Affinity

The binding affinity of **fluoro-dapagliflozin** to human SGLT1 and SGLT2 has been characterized in vitro, demonstrating high selectivity for SGLT2.



Target	Ligand	Kı (nM)
hSGLT2	fluoro-dapagliflozin	5
hSGLT1	fluoro-dapagliflozin	330

Table 1: In vitro binding affinities of **fluoro-dapagliflozin** for human SGLT1 and SGLT2 transporters.

### **Preclinical In Vivo Biodistribution**

Preclinical studies in rodents have demonstrated that intravenously administered [18F]F-Dapa exhibits prominent and specific binding in the kidney cortex.[1][3] In vivo imaging did not show measurable specific binding in the heart, muscle, salivary glands, liver, or brain.[1][4] The specificity of the kidney uptake has been confirmed in SGLT2 knockout mice, where the binding is markedly reduced.[1]

Note: Detailed quantitative ex vivo biodistribution data (e.g., %ID/g) for various organs at multiple time points are not readily available in the public domain and are likely contained within the primary research publication by Ghezzi et al., J Am Soc Nephrol, 2017.[1][2][4]

## Experimental Protocols Radiosynthesis of 4-[18F]fluoro-dapagliflozin

A detailed, step-by-step protocol for the radiosynthesis of 4-[18F]fluoro-dapagliflozin is not publicly available. However, based on the synthesis of other 18F-labeled small molecules, the synthesis would likely involve a multi-step process. The synthesis of the non-radiolabeled precursor, dapagliflozin, has been described in the literature.[5] The radiosynthesis of a similar SGLT2 inhibitor PET tracer, [18F]Canagliflozin, has been achieved via a Cu-mediated 18F-fluorination of a boronic ester precursor.[6] It is plausible that a similar nucleophilic substitution reaction is employed for the radiosynthesis of 4-[18F]fluoro-dapagliflozin.

## In Vivo PET Imaging Protocol in Rodents

The following is a generalized protocol for conducting in vivo PET imaging studies with [18F]F-Dapa in rodents, based on standard preclinical imaging procedures. Specific parameters should be optimized for the particular scanner and research question.



#### 1. Animal Models:

- Wild-type mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).[1]
- SGLT2 knockout (Sglt2<sup>-</sup>/<sup>-</sup>) mice for confirming tracer specificity.[1]
- SGLT1 knockout (Sglt1<sup>-</sup>/<sup>-</sup>) mice can also be used to demonstrate selectivity over SGLT1.[1]
- 2. Animal Preparation:
- Animals should be fasted overnight to reduce background glucose levels, though the impact on [18F]F-Dapa binding is likely minimal compared to [18F]FDG.
- Anesthetize the animal using isoflurane (1-2% in oxygen) for the duration of the imaging session.
- Maintain the animal's body temperature using a heating pad.
- Place a tail-vein catheter for tracer injection.
- 3. Tracer Injection:
- Administer approximately 7.4 MBq (200 μCi) of [<sup>18</sup>F]F-Dapa via the tail vein.[1] The exact dose may vary depending on the scanner sensitivity and imaging protocol.
- 4. PET/CT Imaging:
- Perform a dynamic PET scan for 60 minutes immediately following tracer injection to assess
  the kinetics of tracer uptake and washout.[1]
- Alternatively, static scans can be performed at specific time points post-injection (e.g., 30, 60, 90, 120 minutes) for biodistribution studies.
- Acquire a CT scan for anatomical co-registration and attenuation correction.
- 5. Competition/Displacement Studies:



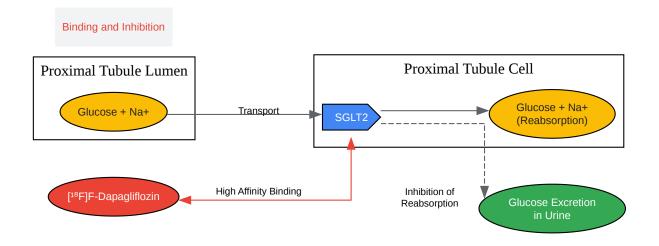
- To demonstrate target specificity, a separate cohort of animals can be pre-treated with a non-radioactive SGLT2 inhibitor (e.g., dapagliflozin, 1 mg/kg) prior to [18F]F-Dapa injection.[1]
- Alternatively, a displacement study can be performed by injecting the non-radioactive drug during the dynamic scan (e.g., at 20 minutes post-tracer injection) to observe the displacement of [18F]F-Dapa from the target.[1]

#### 6. Image Analysis:

- Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
- · Co-register PET and CT images.
- Draw regions of interest (ROIs) on the kidneys (cortex) and other organs of interest (e.g., liver, muscle, brain) on the CT images and project them onto the PET data.
- Generate time-activity curves (TACs) for each ROI from the dynamic scan data.
- Calculate the Standardized Uptake Value (SUV) for static images using the formula: SUV =
   (Radioactivity in ROI [MBq/mL]) / (Injected Dose [MBq] / Animal Weight [q]).
- For quantitative analysis of receptor density, kinetic modeling of the dynamic PET data can be performed using models such as the Logan graphical analysis with a reference tissue input.

## **Visualizations**

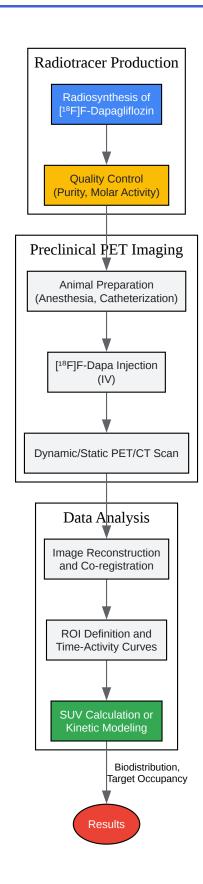




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Caption: Mechanism of [18F]F-Dapa at the SGLT2 transporter in the kidney.





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Caption: General experimental workflow for preclinical PET imaging with [18F]F-Dapa.



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- To cite this document: BenchChem. [Application Notes and Protocols for Quantitative PET Analysis using fluoro-Dapagliflozin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b571609#fluoro-dapagliflozin-for-quantitative-pet-analysis]

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